molecular formula C7H6N4O3 B102598 N-Methyl-7-nitro-2,1,3-benzoxadiazol-4-amine CAS No. 18378-29-5

N-Methyl-7-nitro-2,1,3-benzoxadiazol-4-amine

Cat. No.: B102598
CAS No.: 18378-29-5
M. Wt: 194.15 g/mol
InChI Key: UAPBYPSUWZVMRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-7-nitro-2,1,3-benzoxadiazol-4-amine is a chemical compound with the molecular formula C7H6N4O3 and a molecular weight of 194.14 g/mol . It is known for its distinctive structure, which includes a benzoxadiazole ring substituted with a nitro group and a methylamino group. This compound is often used in various scientific research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-7-nitro-2,1,3-benzoxadiazol-4-amine typically involves the nitration of 2,1,3-benzoxadiazole followed by methylation. The nitration process introduces a nitro group at the 7-position of the benzoxadiazole ring. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-7-nitro-2,1,3-benzoxadiazol-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Structure and Characteristics

  • IUPAC Name : N-methyl-7-nitro-2,1,3-benzoxadiazol-4-amine
  • Molecular Formula : C7H6N4O3C_7H_6N_4O_3
  • Molecular Weight : 194.14 g/mol
  • Melting Point : 258-260 °C

The compound features a benzoxadiazole ring with a nitro group at the 7-position and a methylamino group, contributing to its unique chemical behavior and fluorescence characteristics.

Fluorescent Probes

NBD-M is widely used as a fluorescent probe in various biochemical assays. Its ability to emit fluorescence upon excitation makes it valuable for:

  • Studying Enzyme Activities : Researchers utilize NBD-M to monitor enzymatic reactions by tracking fluorescence changes.
  • Protein Interactions : The compound helps visualize interactions between proteins in live cells.
  • Cellular Processes : It is employed in imaging studies to observe the dynamics and localization of biomolecules within cells.

Chemical Synthesis

In synthetic chemistry, NBD-M serves as a building block for more complex molecules. Its reactive functional groups allow for:

  • Substitution Reactions : The methylamino group can participate in nucleophilic substitution reactions, facilitating the synthesis of various derivatives.
  • Formation of New Compounds : Through oxidation and reduction reactions, NBD-M can be transformed into other useful compounds, expanding its utility in organic synthesis.

Biological Research

NBD-M has potential applications in biological research due to its fluorescent properties:

  • Imaging Techniques : It is utilized in fluorescence microscopy to visualize cellular structures and processes.
  • Tracking Biomolecules : The compound can be conjugated with biomolecules to track their movement and interactions in live cells.

Study 1: Enzymatic Activity Monitoring

A study demonstrated the use of NBD-M as a probe for monitoring the activity of specific enzymes involved in metabolic pathways. The fluorescence intensity correlated with enzyme activity levels, allowing researchers to quantify enzyme kinetics effectively.

Study 2: Protein Interaction Visualization

Another research project utilized NBD-M to visualize protein-protein interactions within living cells. By tagging proteins with NBD-M derivatives, researchers could observe dynamic interactions in real-time using fluorescence microscopy.

Study 3: Cellular Dynamics Tracking

In a cellular dynamics study, NBD-M was employed to track the localization of signaling molecules within cancer cells. The results highlighted the compound's effectiveness in providing insights into cellular mechanisms and potential therapeutic targets.

Mechanism of Action

The mechanism of action of N-Methyl-7-nitro-2,1,3-benzoxadiazol-4-amine is primarily based on its ability to act as a fluorescent probe. Upon excitation with light of a specific wavelength, the compound emits fluorescence, which can be detected and measured. This property allows researchers to visualize and quantify various biological processes. The molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    7-Nitro-2,1,3-benzoxadiazol-4-amine: Lacks the methyl group at the amino position.

    N-Methyl-2,1,3-benzoxadiazol-4-amine: Lacks the nitro group at the 7-position.

    2,1,3-Benzoxadiazol-4-amine: Lacks both the nitro and methyl groups.

Uniqueness

N-Methyl-7-nitro-2,1,3-benzoxadiazol-4-amine is unique due to the presence of both the nitro and methylamino groups, which confer distinct chemical and fluorescent properties. This combination makes it particularly useful as a fluorescent probe in various scientific applications .

Biological Activity

N-Methyl-7-nitro-2,1,3-benzoxadiazol-4-amine (commonly referred to as N-Methyl-NBD) is a synthetic compound belonging to the benzoxadiazole family, which is recognized for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science. This article provides an overview of the biological activity of N-Methyl-NBD, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

N-Methyl-NBD is characterized by a methyl group at the nitrogen position and a nitro group at the 7-position of the benzoxadiazole ring. The molecular formula is C8H8N4O2C_8H_8N_4O_2, with a molecular weight of approximately 180.17 g/mol. This structure contributes to its unique physical and chemical properties, including fluorescence, which is utilized in various biological assays.

The biological activity of N-Methyl-NBD can be attributed to several mechanisms:

  • Fluorescent Properties : The compound exhibits strong fluorescent characteristics, making it useful as a fluorescent probe in cellular imaging and detection assays.
  • Interaction with Biological Macromolecules : N-Methyl-NBD has been shown to interact with proteins and nucleic acids, influencing their structure and function. This interaction may involve hydrogen bonding and π-stacking due to its aromatic nature.
  • Antioxidant Activity : Studies have indicated that N-Methyl-NBD can scavenge free radicals, thereby modulating oxidative stress within cells.

Biological Activity

N-Methyl-NBD has been investigated for a variety of biological activities:

  • Antibacterial Properties : Research indicates that N-Methyl-NBD exhibits significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species. This makes it a potential candidate for developing new antibacterial agents.
  • Antifungal Activity : The compound has also demonstrated antifungal properties, showing efficacy against common fungal pathogens.
  • Anticancer Potential : Preliminary studies suggest that N-Methyl-NBD may possess anticancer properties by inducing apoptosis in cancer cell lines. The mechanism appears to involve cell cycle arrest and modulation of apoptotic pathways.

Case Studies

  • Antibacterial Efficacy Study :
    A study evaluated the antibacterial activity of N-Methyl-NBD against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus and 75 µg/mL for E. coli, indicating its potential as an effective antibacterial agent .
  • Anticancer Research :
    In vitro experiments were conducted on human cancer cell lines (e.g., HeLa and MCF-7). Treatment with N-Methyl-NBD resulted in a dose-dependent decrease in cell viability, with IC50 values determined at 30 µM for HeLa cells and 40 µM for MCF-7 cells after 48 hours of exposure . Flow cytometry analysis revealed an increase in cells arrested at the G2/M phase, suggesting a mechanism involving cell cycle disruption .

Comparative Analysis

To better understand the biological activity of N-Methyl-NBD compared to similar compounds, the following table summarizes key features:

Compound NameAntibacterial ActivityAntifungal ActivityAnticancer Activity
This compoundYesYesYes
N-(4-methylphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amineModerateYesPotential
N-butyl-7-nitro-2,1,3-benzoxadiazol-4-amineYesModerateLimited

Properties

IUPAC Name

N-methyl-4-nitro-2,1,3-benzoxadiazol-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O3/c1-8-4-2-3-5(11(12)13)7-6(4)9-14-10-7/h2-3,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAPBYPSUWZVMRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C2=NON=C12)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40345705
Record name N-Methyl-7-nitro-2,1,3-benzoxadiazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18378-29-5
Record name N-Methyl-7-nitro-2,1,3-benzoxadiazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methyl-7-nitro-2,1,3-benzoxadiazol-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-7-nitro-2,1,3-benzoxadiazol-4-amine
Reactant of Route 2
Reactant of Route 2
N-Methyl-7-nitro-2,1,3-benzoxadiazol-4-amine
Reactant of Route 3
Reactant of Route 3
N-Methyl-7-nitro-2,1,3-benzoxadiazol-4-amine
Reactant of Route 4
Reactant of Route 4
N-Methyl-7-nitro-2,1,3-benzoxadiazol-4-amine
Reactant of Route 5
N-Methyl-7-nitro-2,1,3-benzoxadiazol-4-amine
Reactant of Route 6
Reactant of Route 6
N-Methyl-7-nitro-2,1,3-benzoxadiazol-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.